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Compound of Interest

Compound Name: S-Phenyl thioacetate

Cat. No.: B1202374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for S-Phenyl
thioacetate, a key reagent and intermediate in organic synthesis. The document presents

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear,

tabular format for easy reference. Furthermore, it outlines the general experimental protocols

for acquiring such data, ensuring reproducibility and accurate characterization of this

compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for S-Phenyl thioacetate (CAS No:

934-87-2; Molecular Formula: C₈H₈OS; Molecular Weight: 152.21 g/mol ).[1]

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.45 - 7.35 Multiplet 5H
Aromatic protons

(C₆H₅)

2.39 Singlet 3H
Methyl protons (-

COCH₃)
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Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

194.2 Carbonyl carbon (C=O)

134.5 Aromatic carbon (ipso-C)

129.4 Aromatic carbons (ortho-C or meta-C)

129.1 Aromatic carbons (ortho-C or meta-C)

128.8 Aromatic carbon (para-C)

30.2 Methyl carbon (-CH₃)

Solvent: CDCl₃.

Table 3: Infrared (IR) Spectroscopy Data

Frequency (cm⁻¹) Intensity Assignment

~1710 Strong C=O stretch (thioester)

~1475, 1440 Medium C=C aromatic ring stretch

~1355 Medium C-H bend (methyl)

~1190 Strong C-O stretch

~690, 740 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Sample preparation: Thin film or KBr pellet.

Table 4: Mass Spectrometry (MS) Data
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m/z Relative Intensity (%) Assignment

152 High [M]⁺ (Molecular ion)

110 High [M - CH₂CO]⁺

109 High [C₆H₅S]⁺

77 Medium [C₆H₅]⁺

43 Very High [CH₃CO]⁺ (Base peak)

Ionization method: Electron Ionization (EI).

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of S-Phenyl thioacetate is dissolved in 0.5-0.7

mL of deuterated chloroform (CDCl₃). The solution is then filtered into a 5 mm NMR tube.[2]

Instrumentation: A high-field NMR spectrometer (e.g., 300-500 MHz) is used for data

acquisition.[3]

¹H NMR Acquisition:

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal

resolution.

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.

The chemical shifts are referenced to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).
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¹³C NMR Acquisition:

A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum, which

results in a spectrum of singlets for each unique carbon atom.

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of the ¹³C isotope.

The chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation:

Neat Liquid: A drop of liquid S-Phenyl thioacetate is placed between two potassium

bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[4]

KBr Pellet (for solids): If the sample is a solid at the time of measurement, a small amount

(1-2 mg) is ground with approximately 100 mg of dry KBr powder. The mixture is then

pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

Data Acquisition:

A background spectrum of the empty sample holder (or the pure KBr pellet) is recorded.

The sample is then placed in the spectrometer's beam path.

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).[5]

2.3 Mass Spectrometry (MS)

Sample Preparation: A dilute solution of S-Phenyl thioacetate is prepared in a volatile

organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).[6]
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Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is

commonly used for small, volatile molecules.

Data Acquisition:

The sample is introduced into the ion source, often via direct infusion or through a gas

chromatography (GC) column for separation from any impurities.

In the EI source, the sample molecules are bombarded with high-energy electrons

(typically 70 eV), causing ionization and fragmentation.[7]

The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion, and the data is plotted as a mass

spectrum showing relative intensity versus m/z.[7]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like S-Phenyl thioacetate.
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Caption: General workflow for spectroscopic analysis of S-Phenyl thioacetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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